molecular formula C8H9BrClN3 B13488100 (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13488100
M. Wt: 262.53 g/mol
InChI Key: VODBOOODAIJAHV-UHFFFAOYSA-N
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Description

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride: is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 6th position and the methanamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and other applications.

Properties

Molecular Formula

C8H9BrClN3

Molecular Weight

262.53 g/mol

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H8BrN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H

InChI Key

VODBOOODAIJAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CN.Cl

Origin of Product

United States

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